molecular formula C14H16ClNO B2407582 [4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride CAS No. 82487-45-4

[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride

Cat. No. B2407582
CAS RN: 82487-45-4
M. Wt: 249.74
InChI Key: WWPUDZBHVGASFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride” is a chemical compound . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

“this compound” appears as a powder . Its molecular weight is 249.74 . The compound has a boiling point of 348.3°C at 760 mmHg . The theoretical density is 1.081 g/cm³ . It has a refractive index of 1.581 .

Scientific Research Applications

In Vivo Metabolism Studies

  • Study on 4-bromo-2,5-dimethoxyphenethylamine Metabolism in Rats : Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine, a psychoactive phenethylamine, in rats. This study contributes to understanding the metabolic pathways of similar compounds in living organisms (Kanamori et al., 2002).

Pharmacological Profiles

  • Investigation of R-96544, a 5-HT2A Receptor Antagonist : Ogawa et al. (2002) examined the pharmacology of a novel 5-HT2A receptor antagonist. They discovered its potential to inhibit platelet aggregation, indicating its importance in developing new therapeutic agents (Ogawa et al., 2002).

Monoamine Oxidase Inactivation

  • New Class of Monoamine Oxidase B Inactivators : Ding and Silverman (1992) synthesized new compounds, including 4-(aminomethyl)-1- (methoxyphenyl)-2-pyrrolidinone hydrochlorides, which inactivated monoamine oxidase B. This contributes to the understanding of enzyme inactivation for therapeutic applications (Ding & Silverman, 1992).

Synthesis and Spectral Analysis

  • Synthesis of New Benzylamino Coumarin Derivative : Dekić et al. (2020) conducted a reaction involving (4-methoxyphenyl)methanamine, resulting in a novel coumarin derivative. They also presented detailed spectral analysis, which is crucial for the development of new chemical entities (Dekić et al., 2020).

Biocatalytic Production Optimization

  • Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol : Kavi et al. (2021) optimized the biocatalytic production of a significant molecule for drug intermediates using Lactobacillus senmaizuke. This research is vital for producing high-quality pharmaceutical intermediates (Kavi et al., 2021).

Photocytotoxicity Research

  • Iron(III) Complexes for Photocytotoxicity in Red Light : Basu et al. (2014) synthesized Iron(III) complexes for studying photocytotoxic properties. This research is significant in the development of new therapeutic approaches for cancer treatment (Basu et al., 2014).

Safety and Hazards

The safety information available indicates that “[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride” may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Similar compounds such as 4-methoxyphenethylamine are known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin.

Biochemical Pathways

If it acts similarly to 4-methoxyphenethylamine, it could affect the monoaminergic system, which includes the dopaminergic, serotonergic, and noradrenergic pathways . These pathways are involved in a variety of physiological functions, including mood regulation, reward, and stress response.

Result of Action

If it acts similarly to 4-methoxyphenethylamine, its inhibition of maos could lead to increased levels of monoamines in the brain . This could potentially result in altered neurological processes and behaviors, depending on the specific monoamines affected.

Action Environment

For example, the activity of methenamine, another amine compound, is known to be dependent on the pH of the environment .

properties

IUPAC Name

[4-(4-methoxyphenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPUDZBHVGASFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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